molecular formula C8H8F3NS B6230076 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline CAS No. 1261793-78-5

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline

Cat. No.: B6230076
CAS No.: 1261793-78-5
M. Wt: 207.2
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Description

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline is an organic compound with a unique chemical structure.

Preparation Methods

The synthesis of 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline involves several steps. One common method includes the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium (Pd). Initially, oxalyl chloride is used to convert 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its chloride form with a quantitative yield . This synthetic route is crucial for producing the compound in a laboratory setting.

Chemical Reactions Analysis

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxalyl chloride for chlorination, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline can be compared with other similar compounds, such as:

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used in various chemical reactions and applications.

    Trifluoromethylated anilines: These compounds share the trifluoromethyl group and have similar reactivity and applications in research and industry.

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a sulfanyl group, providing distinct chemical and biological properties.

Properties

CAS No.

1261793-78-5

Molecular Formula

C8H8F3NS

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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